N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Overview

Description

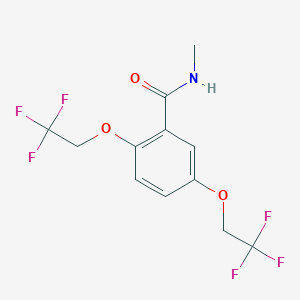

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by the presence of trifluoroethoxy groups attached to a benzamide core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:

Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This intermediate is prepared by reacting 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Conversion to benzoyl chloride: The benzoic acid derivative is then converted to its corresponding benzoyl chloride using thionyl chloride or oxalyl chloride.

Amidation: The benzoyl chloride is reacted with N-methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or other substituted benzamides.

Scientific Research Applications

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide: A similar compound used as an intermediate in the synthesis of pharmaceuticals.

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: An intermediate in the synthesis of various trifluoroethoxy-substituted compounds.

Uniqueness

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly as an anti-arrhythmic agent. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{11}F_6N_0_3 and a molecular weight of approximately 303.21 g/mol. Its structure features two trifluoroethoxy groups attached to a benzamide backbone, which enhances its lipophilicity and stability (Table 1).

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{11}F_6N_0_3 |

| Molecular Weight | 303.21 g/mol |

| Functional Groups | Benzamide, Trifluoroethoxy |

| Solubility | Lipophilic |

The compound primarily exerts its biological activity through the inhibition of sodium channels in cardiac tissues. This action stabilizes cardiac membranes and prevents abnormal electrical activity, making it useful in managing conditions such as atrial fibrillation and ventricular tachycardia. The trifluoroethoxy groups facilitate its passage through biological membranes, allowing it to interact with specific receptors and enzymes within cells.

Anti-arrhythmic Effects

Research indicates that this compound exhibits notable anti-arrhythmic properties. It has been shown to effectively inhibit sodium influx during depolarization events in cardiac cells. This mechanism is crucial for its therapeutic effects in treating various heart rhythm disorders .

Potential Anti-inflammatory Properties

In addition to its anti-arrhythmic effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. However, further investigations are necessary to fully elucidate these effects and determine their clinical relevance.

Pharmacokinetics and Toxicity

Ongoing research is focused on the pharmacokinetics and toxicity profiles of this compound. Understanding these parameters is essential for assessing its safety and efficacy in clinical settings. Current studies aim to determine the compound's absorption rates, distribution within the body, metabolism pathways, and excretion processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cardiac Arrhythmias : A study demonstrated that the compound significantly reduced the incidence of arrhythmias in animal models by effectively blocking sodium channels during depolarization events.

- Inflammation Models : In vitro experiments indicated that the compound could modulate inflammatory pathways; however, comprehensive in vivo studies are needed to confirm these findings.

- Comparative Studies : Compared to Flecainide (a well-known anti-arrhythmic drug), this compound showed a similar potency in inhibiting sodium channels but with potentially fewer side effects due to its unique structural modifications .

Properties

IUPAC Name |

N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F6NO3/c1-19-10(20)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDHPCPHLQXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326695 | |

| Record name | N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821071 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477863-91-5 | |

| Record name | N-methyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.